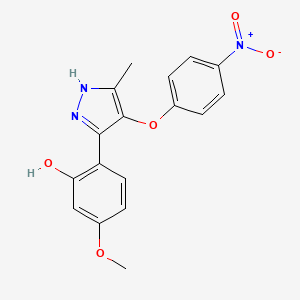

5-Methoxy-2-(5-methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl)phenol

Description

5-Methoxy-2-(5-methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl)phenol (CID 4346474) is a pyrazole-containing phenolic compound with the molecular formula C₁₇H₁₅N₃O₅ and a molecular weight of 341.32 g/mol. Its structure features:

- A methoxy group (-OCH₃) at position 5 of the phenol ring.

- A pyrazole ring at position 2 of the phenol, substituted with: A methyl group (-CH₃) at position 3. A 4-nitrophenoxy group (-O-C₆H₄-NO₂) at position 2.

Predicted collision cross-section (CCS) values for its ionized forms (e.g., [M+H]⁺, [M-H]⁻) suggest utility in mass spectrometry-based analyses .

Properties

CAS No. |

394237-90-2 |

|---|---|

Molecular Formula |

C17H15N3O5 |

Molecular Weight |

341.32 g/mol |

IUPAC Name |

5-methoxy-2-[5-methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl]phenol |

InChI |

InChI=1S/C17H15N3O5/c1-10-17(25-12-5-3-11(4-6-12)20(22)23)16(19-18-10)14-8-7-13(24-2)9-15(14)21/h3-9,21H,1-2H3,(H,18,19) |

InChI Key |

FQZCCQQSOGNUOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)OC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(5-methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl)phenol typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 5-methoxy-2-hydroxybenzaldehyde with 4-nitrophenylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized to form the pyrazole ring, followed by methylation and nitration reactions to introduce the methyl and nitro groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(5-methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of ether or ester derivatives.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Research has shown that derivatives of pyrazolone, including 5-Methoxy-2-(5-methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl)phenol, can inhibit the growth of various bacterial strains. For instance, studies have reported that related pyrazolone compounds demonstrate effective antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis .

Table 1: Antimicrobial Activity of Pyrazolone Derivatives

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 12 | 100 | S. aureus |

| 13 | 25 | E. coli |

| 14 | 19 | B. subtilis |

| 15 | 39 | P. aeruginosa |

The structure-activity relationship (SAR) studies indicate that modifications to the pyrazolone ring can enhance antimicrobial efficacy, suggesting that further research into structural variations may yield more potent derivatives .

Antitumor Properties

There is growing interest in the antitumor potential of pyrazolone derivatives. The compound's structural features may contribute to its ability to inhibit tumor cell proliferation. For example, certain pyrazolone analogs have shown promise in preclinical models for various cancers . The presence of nitro groups and methoxy substituents may play a role in modulating the biological activity against cancer cells.

Synthesis and Chemical Properties

5-Methoxy-2-(5-methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl)phenol can be synthesized through various chemical pathways involving the condensation of appropriate precursors. The synthesis typically involves:

- Formation of the Pyrazole Ring : This can be achieved via cyclocondensation reactions involving hydrazines and ketones.

- Introduction of Functional Groups : Subsequent reactions introduce methoxy and nitrophenoxy groups, which are crucial for enhancing the compound's biological activity.

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

- Antibacterial Activity : A study demonstrated that specific derivatives exhibited strong inhibitory effects against multidrug-resistant strains . The results highlight the potential for developing new antibiotics based on this scaffold.

- Antifungal Activity : Research indicates that certain pyrazolone derivatives also possess antifungal properties, making them candidates for treating fungal infections resistant to standard therapies .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(5-methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the nitrophenoxy group may interact with active sites of enzymes, inhibiting their function. The methoxy and pyrazolyl groups can also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

Compound A : 5-Methoxy-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol ()

- Substituents : 4-(4-methoxyphenyl) and 5-methyl on pyrazole.

- Key Differences: The 4-methoxyphenyl group is electron-donating, contrasting with the electron-withdrawing 4-nitrophenoxy group in the target compound. This results in: Higher electron density in Compound A. Potentially greater solubility in polar solvents compared to the nitro-substituted target.

Compound B : 5-Methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol ()

- Substituents: 4-phenoxy (-O-C₆H₅) on pyrazole.

- Key Differences: The phenoxy group lacks the nitro moiety, reducing electron withdrawal. This may lead to: Lower thermal stability compared to the target compound. Reduced reactivity in electrophilic substitution reactions.

Compound C : 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol ()

- Substituents: 1-phenyl and 4-nitrophenoxy-phenyl on pyrazole.

- Crystal structure analysis shows coplanarity between pyrazole and phenol rings due to intramolecular hydrogen bonding, enhancing π-π stacking in the solid state .

Antimicrobial Activity

- Compound D: 2-[4-(1H-Benzimidazol-2-yl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]phenol () exhibits MIC values of 62.5 mg/mL against E. coli and S. aureus. The benzimidazole moiety enhances DNA interaction, a feature absent in the target compound.

- Compound E : Pyrazoline derivatives with nitro groups (e.g., 1-phenyl-3-(4'-nitrophenyl)-5-(3',4'-dimethoxy-6'-nitrophenyl)-2-pyrazoline) show antibacterial activity against Bacillus subtilis (). The nitro group’s electron-withdrawing nature likely enhances membrane permeability in bacterial cells.

Anticancer Activity

- Compound F: N-(4-(4-Formyl-1-phenyl-1H-pyrazol-3-yl)phenyl)benzenesulfonamide () shows IC₅₀ values of 21.2 ± 2.6 mM against MCF-7 breast cancer cells.

Physicochemical and Structural Properties

Biological Activity

5-Methoxy-2-(5-methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl)phenol, with the CAS number 394237-90-2, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and safety profile.

Chemical Structure

The compound's structure features a methoxy group, a pyrazole ring, and a nitrophenoxy moiety, contributing to its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 341.32 g/mol .

Anticancer Properties

Research indicates that compounds containing pyrazole moieties often exhibit significant anticancer activity. For instance, studies have shown that similar pyrazole derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The presence of the nitrophenoxy group may enhance these effects by increasing the compound's lipophilicity and cellular uptake.

Table 1: Summary of Anticancer Activity in Related Pyrazole Compounds

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .

Antioxidant Activity

The antioxidant properties of 5-Methoxy-2-(5-methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl)phenol have been noted in molecular docking studies, suggesting that it can scavenge free radicals and reduce oxidative stress . This activity may contribute to its protective effects against various diseases linked to oxidative damage.

Safety Profile

The safety profile of this compound indicates potential hazards. It is classified as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Proper handling precautions should be taken when working with this compound in laboratory settings.

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives similar to 5-Methoxy-2-(5-methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl)phenol. These derivatives were tested against various cancer cell lines, demonstrating significant cytotoxicity and selectivity towards cancerous cells compared to normal cells. The study concluded that modifications in the substituents on the pyrazole ring could enhance anticancer efficacy while minimizing toxicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Methoxy-2-(5-methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl)phenol, and how can purity be validated?

- Methodology : The compound is synthesized via cyclocondensation of substituted diketones with hydrazine derivatives. For example, 1-(2'-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione can react with phenylhydrazine in ethanol/acetic acid under reflux, followed by purification via silica gel chromatography and recrystallization (yield ~45%) .

- Purity Validation : Thin-layer chromatography (TLC) using toluene/ethyl acetate/water (8.7:1.2:1.1) with iodine vapor visualization ensures a single spot. HPLC with UV detection (λ = 254 nm) and FTIR for functional group analysis are recommended .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy :

- FTIR : Confirms phenolic O–H (3200–3500 cm⁻¹), nitro groups (1520–1350 cm⁻¹), and pyrazole C=N (1600 cm⁻¹) .

- NMR : ¹H/¹³C NMR identifies methoxy (~δ 3.8 ppm), nitrophenoxy aromatic protons (δ 7.5–8.2 ppm), and pyrazole ring protons (δ 6.5–7.0 ppm) .

Q. What preliminary biological activities have been reported, and what assays are used?

- Antibacterial Activity : Pyrazole derivatives with nitrophenoxy groups exhibit activity against Gram-positive bacteria (e.g., S. aureus) via agar diffusion assays (zone of inhibition: 12–18 mm at 100 µg/mL) . Minimum inhibitory concentration (MIC) tests in broth media (e.g., Mueller-Hinton) are standard .

- Antioxidant Screening : DPPH radical scavenging assays (IC₅₀ values) assess phenolic moiety reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Data Cross-Validation : Replicate assays under standardized conditions (e.g., pH, temperature) to minimize variability. For example, discrepancies in MIC values may arise from differences in bacterial strains or solvent carriers (DMSO vs. ethanol) .

- Structural-Activity Analysis : Compare substituent effects; e.g., replacing 4-nitrophenoxy with 4-chlorophenoxy reduces antibacterial efficacy by 30% due to electron-withdrawing group modulation .

Q. What computational methods predict the compound’s reactivity and target interactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron transfer potential. For pyrazole derivatives, HOMO localization on the nitrophenoxy group correlates with radical scavenging activity .

- Molecular Docking : Simulate binding to bacterial enzymes (e.g., S. aureus dihydrofolate reductase) using AutoDock Vina. Nitro groups show strong hydrogen bonding with active-site residues (binding energy: −8.2 kcal/mol) .

Q. What strategies optimize bioactivity through structural modifications?

- Substituent Variation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.